4-amino-N-(2-methoxyethyl)benzamide
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Overview
Description
4-amino-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a benzamide derivative, characterized by the presence of an amino group at the para position of the benzene ring and a methoxyethyl group attached to the amide nitrogen. This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 4-amino-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-amino-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-(2-methoxyethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-amino-N-(2-methoxyethyl)benzamide can be compared with other benzamide derivatives, such as:
4-amino-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxyethyl group.
2-amino-4-methoxybenzamide: Similar structure but with the amino and methoxy groups in different positions on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLTXNUHPJFIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405779 |
Source
|
Record name | 4-amino-N-(2-methoxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95086-97-8 |
Source
|
Record name | 4-amino-N-(2-methoxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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